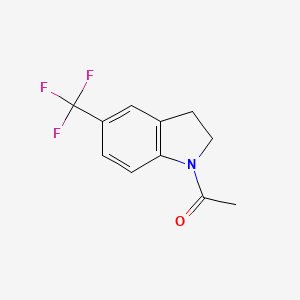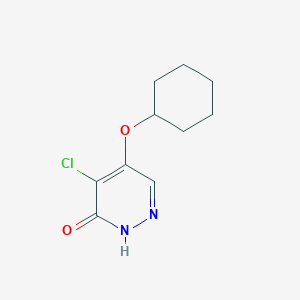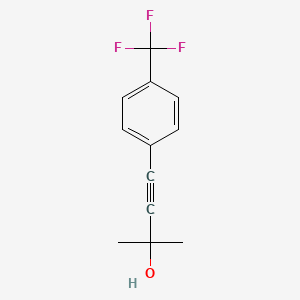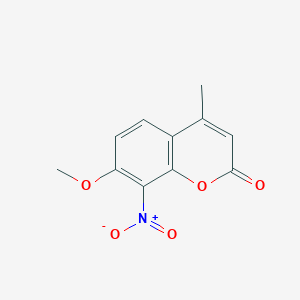![molecular formula C13H12ClNO B11875827 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 88571-62-4](/img/structure/B11875827.png)
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloromethyl group and a methyl group attached to a fused furoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves the reaction of 2-chloromethyl-4-methylquinoline with appropriate reagents under controlled conditions. One common method involves the use of chloroacetonitrile and hydrochloric acid in an anhydrous environment to facilitate the formation of the desired compound . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The furoquinoline ring system can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Reaction conditions such as temperature, solvent, and catalyst can be adjusted to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can be compared with other similar compounds, such as:
2-Chloromethyl-4-methylquinoline: This compound lacks the furo ring, making it less complex and potentially less active in certain biological contexts.
2-Chloromethyl-4(3H)-quinazolinone: This compound has a quinazolinone ring system instead of a furoquinoline ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its fused furoquinoline ring system, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
88571-62-4 |
|---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H12ClNO/c1-8-11-6-9(7-14)16-13(11)10-4-2-3-5-12(10)15-8/h2-5,9H,6-7H2,1H3 |
InChI Key |
LPDGQIKBLXPUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1CC(O3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)




![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)

![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)


![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)



